

Physical and chemical properties of 2,5-Diamino-1,3,4-thiadiazole

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Compound of Interest

Compound Name: 2,5-Diamino-1,3,4-thiadiazole

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An In-depth Technical Guide to 2,5-Diamino-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diamino-1,3,4-thiadiazole is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science.^[1] Its five-membered ring, containing sulfur and nitrogen atoms, serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of **2,5-Diamino-1,3,4-thiadiazole**, with a focus on its relevance to drug development and scientific research. The thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may contribute to its ability to interfere with DNA replication processes.^[2]

Core Physical and Chemical Properties

2,5-Diamino-1,3,4-thiadiazole is a white to light yellow crystalline powder. A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
IUPAC Name	1,3,4-Thiadiazole-2,5-diamine	[3]
CAS Number	2937-81-7	[1][3]
Molecular Formula	C ₂ H ₄ N ₄ S	[1][3]
Molecular Weight	116.14 g/mol	[1]
Melting Point	201 °C (decomposes)	
Boiling Point	Not available	
Solubility	Soluble in DMSO, DMF, and hot distilled water.	[4]
pKa	Not available	
UV-Vis (λ _{max})	248 nm (in H ₂ O)	

Synthesis and Purification

The most common synthetic route to **2,5-Diamino-1,3,4-thiadiazole** involves the oxidative cyclization of bithiourea. Another reported method utilizes the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of magnesium oxide nanoparticles.

Experimental Protocol: Synthesis from Bithiourea

This protocol details the synthesis of **2,5-Diamino-1,3,4-thiadiazole** from bithiourea.

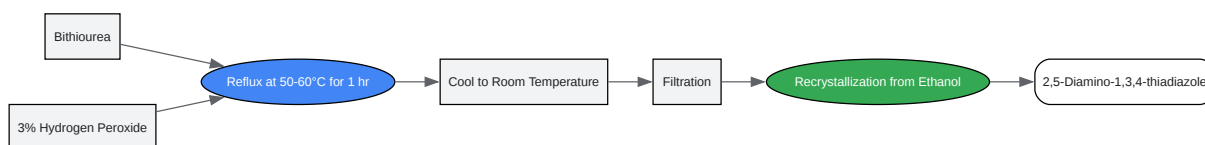
Materials:

- Bithiourea (30 g, 0.2 mol)
- 3% Hydrogen Peroxide (H₂O₂) (40 mL)
- 250 mL Round-bottomed flask
- Reflux condenser
- Stirring apparatus

- Heating mantle or water bath

Procedure:

- Introduce 30 g (0.2 mol) of bithiourea into a 250 mL round-bottomed flask.
- Add 40 mL of 3% H₂O₂ to the flask.
- Set up the apparatus for reflux with continuous stirring.
- Heat the mixture to 50-60 °C and maintain this temperature for 1 hour.
- After the reaction is complete, cool the mixture to room temperature.
- The resulting precipitate is collected by filtration.
- The crude product is purified by recrystallization from ethanol to yield the final product.



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Synthesis workflow for **2,5-Diamino-1,3,4-thiadiazole**.

Spectroscopic Characterization

The structural elucidation of **2,5-Diamino-1,3,4-thiadiazole** is typically performed using a combination of spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **2,5-Diamino-1,3,4-thiadiazole** is characterized by the presence of specific absorption bands corresponding to its functional groups.

Expected FTIR Peaks:

- N-H stretching: Broad bands in the region of 3100-3400 cm^{-1} corresponding to the primary amino groups.
- C=N stretching: A sharp peak around 1600-1650 cm^{-1} characteristic of the thiadiazole ring.
- C-S stretching: Absorption bands in the fingerprint region, typically around 600-800 cm^{-1} .

Experimental Protocol: FTIR Spectroscopy

- Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin, transparent disk.
- Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
- Record the spectrum over the range of 4000-400 cm^{-1} .
- Analyze the resulting spectrum to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are crucial for confirming the structure of the molecule. Due to the symmetrical nature of **2,5-Diamino-1,3,4-thiadiazole**, the spectra are relatively simple.

Expected NMR Signals (in DMSO- d_6):

- ^1H NMR: A broad singlet corresponding to the amino protons ($-\text{NH}_2$). The chemical shift will be dependent on the concentration and temperature.
- ^{13}C NMR: A single signal for the two equivalent carbon atoms of the thiadiazole ring. The chemical shift is expected in the downfield region due to the influence of the heteroatoms.^[5]
^[6]^[7]^[8]

Experimental Protocol: NMR Spectroscopy

- Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO- d_6).

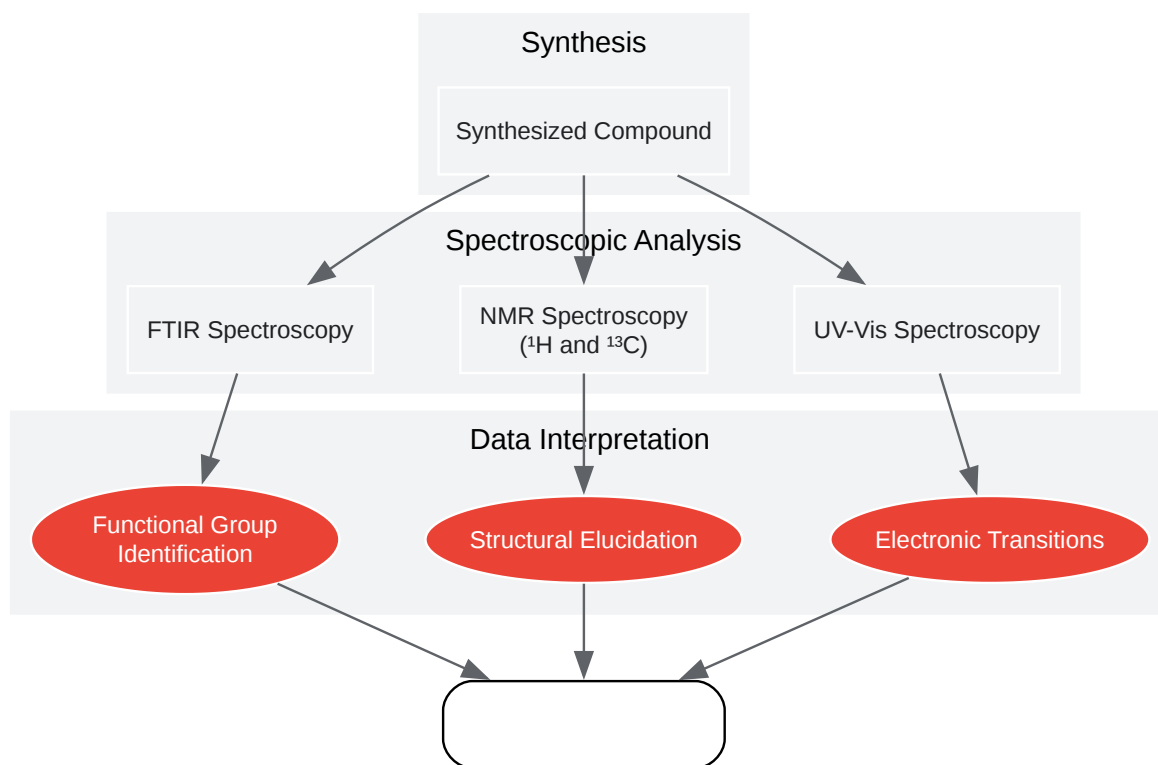
- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.
- Process and analyze the spectra to determine the chemical shifts and multiplicities of the signals.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol: UV-Vis Spectroscopy

- Prepare a dilute solution of the compound in a suitable solvent (e.g., water or ethanol).
- Record the UV-Vis spectrum over a range of 200-400 nm using a spectrophotometer.
- Identify the wavelength of maximum absorbance (λ_{max}). For **2,5-Diamino-1,3,4-thiadiazole** in water, the λ_{max} is observed at 248 nm.



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Workflow for the characterization of **2,5-Diamino-1,3,4-thiadiazole**.

Chemical Reactivity and Applications

The two primary amino groups and the nitrogen and sulfur atoms in the heterocyclic ring make **2,5-Diamino-1,3,4-thiadiazole** a reactive molecule and a valuable building block in organic synthesis.

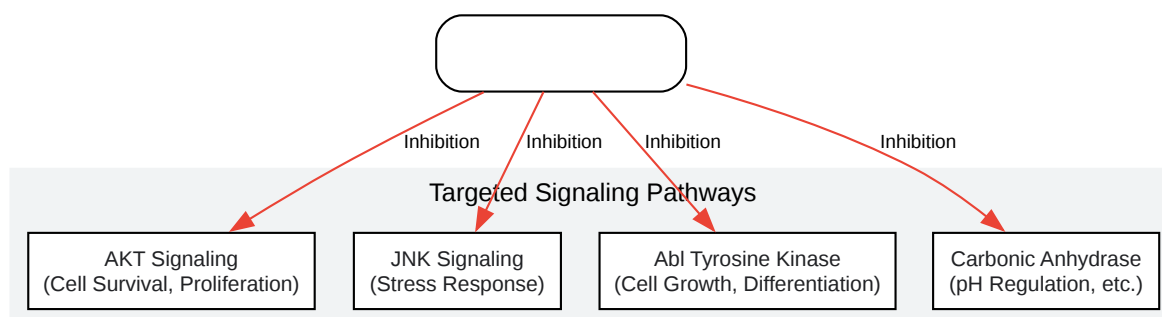
- **Coordination Chemistry:** It acts as a ligand, coordinating with various metal ions through its nitrogen and sulfur atoms to form metal complexes. These complexes have shown enhanced biological activities compared to the parent ligand.[4]
- **Derivative Synthesis:** The amino groups can be readily derivatized to synthesize a wide range of compounds with potential pharmacological applications, including Schiff bases and sulfonamides.
- **Medicinal Chemistry:** Derivatives of **2,5-Diamino-1,3,4-thiadiazole** have been extensively studied for their broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[7][9]

Biological Significance and Signaling Pathways

While the precise molecular mechanisms of action for **2,5-Diamino-1,3,4-thiadiazole** itself are not extensively documented, its derivatives have been shown to target various enzymes and signaling pathways. This suggests that the thiadiazole scaffold is a promising pharmacophore for the development of targeted therapies.

- **Enzyme Inhibition:** Many thiadiazole derivatives exhibit their biological effects through the inhibition of specific enzymes. For instance, certain sulfonamide-based thiadiazole derivatives are known to be potent inhibitors of carbonic anhydrase.[10] Other derivatives have been investigated as inhibitors of α -glucosidase, c-Jun N-terminal kinase (JNK), and Abl tyrosine kinase.[11][12][13]
- **Modulation of Signaling Pathways:** By inhibiting key enzymes, thiadiazole derivatives can modulate various cellular signaling pathways. For example, inhibition of kinases like AKT1 and AKT2 can impact cell survival and proliferation pathways, which is relevant for cancer

therapy.[5] The JNK signaling pathway is involved in cellular responses to stress, and its inhibition by thiadiazole derivatives has therapeutic potential.[12]



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Inhibition of key signaling pathways by thiadiazole derivatives.

Conclusion

2,5-Diamino-1,3,4-thiadiazole is a molecule of significant interest due to its versatile chemical reactivity and the broad pharmacological potential of its derivatives. This guide has provided a detailed overview of its fundamental properties, synthesis, and characterization. While the specific molecular targets of the parent compound require further investigation, the diverse biological activities of its derivatives highlight the importance of the 1,3,4-thiadiazole scaffold in modern drug discovery and development. Further research into the specific interactions of **2,5-Diamino-1,3,4-thiadiazole** with cellular signaling pathways will be crucial for unlocking its full therapeutic potential.

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